3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 892766-24-4
VCID: VC5047446
InChI: InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-6-5-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Molecular Formula: C23H25FN2O4S
Molecular Weight: 444.52

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

CAS No.: 892766-24-4

Cat. No.: VC5047446

Molecular Formula: C23H25FN2O4S

Molecular Weight: 444.52

* For research use only. Not for human or veterinary use.

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one - 892766-24-4

Specification

CAS No. 892766-24-4
Molecular Formula C23H25FN2O4S
Molecular Weight 444.52
IUPAC Name 3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Standard InChI InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-6-5-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3
Standard InChI Key RRXSYHJUSKGOLI-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C

Introduction

The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one belongs to the quinolinone family, a class of heterocyclic compounds with significant pharmaceutical and biological relevance. This compound is structurally characterized by a quinolinone core functionalized with sulfonyl, fluoro, and morpholino substituents, which contribute to its unique chemical and biological properties.

Structural Characteristics

PropertyDetails
Molecular FormulaC20H21FN2O4S
Molecular WeightApproximately 404.46 g/mol
Core StructureQuinolinone ring system
Key Functional Groups- 3,4-Dimethylphenyl sulfonyl group
- Fluorine atom
- Morpholino group

The quinolinone scaffold is widely recognized for its versatility in drug development due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

Synthesis Pathways

Although specific synthesis details for this compound are not directly available in the search results, analogous quinolinone derivatives are typically synthesized through multi-step reactions involving:

  • Functionalization of the quinoline ring.

  • Introduction of sulfonyl groups via sulfonation reactions.

  • Substitution at the 6th and 7th positions with fluorine and morpholino groups using nucleophilic aromatic substitution.

Biological Activity

Quinolinones, including derivatives like this compound, are known for their broad-spectrum biological activities:

  • Anticancer Properties: Quinolinones have demonstrated cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis .

  • Antibacterial Activity: The quinoline core is a key pharmacophore in many antibiotics.

For example, studies on related compounds have shown high cytotoxicity in MCF-7 breast cancer cells and HL-60 leukemia cells .

Potential Applications

Based on its structural features, 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one may find applications in:

  • Oncology: As a potential anticancer agent targeting specific cell lines.

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